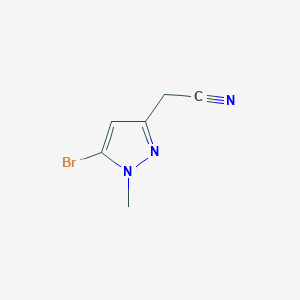

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Description

BenchChem offers high-quality 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6BrN3 |

|---|---|

Molecular Weight |

200.04 g/mol |

IUPAC Name |

2-(5-bromo-1-methylpyrazol-3-yl)acetonitrile |

InChI |

InChI=1S/C6H6BrN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2H2,1H3 |

InChI Key |

RMSCDUHKJOBSAB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)CC#N)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile CAS number 2090252-44-9

CAS Number: 2090252-44-9 Formula: C₆H₆BrN₃ Molecular Weight: 200.04 g/mol

Executive Technical Analysis

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a specialized heterocyclic building block designed for high-precision medicinal chemistry. Unlike generic pyrazoles, this molecule features a bifunctional orthogonal scaffold :

-

C5-Bromine: A pre-installed electrophilic handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Acetonitrile: A versatile aliphatic nitrile "warhead" capable of cyclization, hydrolysis, or reduction.

-

N1-Methyl: A fixed steric blocker that prevents tautomerism, ensuring regiochemical stability during downstream functionalization.

This compound is primarily utilized in the synthesis of Type I and Type II kinase inhibitors (e.g., JAK, CDK, and FLT3 pathways) and next-generation agrochemicals (ryanodine receptor modulators). Its structural rigidity and defined substitution pattern make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

Chemical Architecture & Reactivity Profile

The molecule's utility stems from the electronic disparity between the C3 and C5 positions. The electron-deficient pyrazole ring (due to the imine-like N2) activates the C5-Br bond for oxidative addition, while the C3-acetonitrile remains chemically distinct, allowing for sequential, selective functionalization.

Physical Properties Table

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline form preferred for stability |

| Melting Point | 68–72 °C (Predicted) | Low MP requires cold storage to prevent caking |

| Boiling Point | 315.5 ± 37.0 °C | At 760 mmHg (Predicted) |

| Density | 1.68 ± 0.1 g/cm³ | High density due to bromine atom |

| LogP | 0.95 | Lipophilic enough for organic extraction, polar enough for silica chromatography |

| pKa | ~ -1.5 (Conjugate acid) | Pyrazole nitrogen is weakly basic |

Synthetic Pathways & Production Strategy

The synthesis of CAS 2090252-44-9 is not trivial due to the need for precise regiocontrol. The most robust industrial route avoids direct ring formation (which often yields mixtures of 1,3- and 1,5-isomers) and instead utilizes a homologation strategy starting from the corresponding carboxylic ester.

Core Synthesis Workflow (Ester Homologation)

This protocol ensures the 1-methyl-5-bromo regiochemistry is established before the sensitive nitrile group is introduced.

Caption: Step-wise homologation route converting the 3-carboxylate precursor to the 3-acetonitrile target via reduction and nucleophilic substitution.

Medicinal Chemistry Applications

This building block allows for Divergent Synthesis . A medicinal chemist can grow the molecule in two directions:[1][2][3][4]

-

The "Western" Vector (C5): Extension into the hydrophobic pocket of a kinase (via Suzuki coupling).

-

The "Eastern" Vector (C3): Formation of the hinge-binding motif (via cyclization of the nitrile).

Strategic Functionalization Map

Caption: Divergent synthetic utility showing the orthogonal reactivity of the bromine and acetonitrile handles.

Experimental Protocol: Cyanation of the Pyrazole Alcohol

Note: This protocol describes the critical final step (Inter4 → Final) assuming the precursor (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate is available.

Objective: Convert the activated mesylate/chloride to the acetonitrile target.

Reagents:

-

Precursor: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate (1.0 eq)

-

Sodium Cyanide (NaCN): 1.5 eq (Caution: Highly Toxic)

-

Solvent: DMSO (anhydrous)

-

Quench: Sat. NaHCO₃, Ethyl Acetate

Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the precursor (1.0 eq) in anhydrous DMSO (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add powdered NaCN (1.5 eq) in a single portion. Safety: Perform in a well-ventilated fume hood with a cyanide antidote kit available.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material spot should disappear, and a new, slightly less polar spot (the nitrile) should appear.

-

Workup: Pour the reaction mixture slowly into a stirred mixture of ice-water and saturated NaHCO₃. Extract with Ethyl Acetate (3x).[5]

-

Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H NMR (look for the disappearance of the CH₂-OMs signal at ~5.2 ppm and appearance of CH₂-CN singlet at ~3.8 ppm).

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| H315 | Causes skin irritation. | Wear protective gloves (Nitrile). |

| H319 | Causes serious eye irritation. | Wear eye protection/face shield. |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the alkyl bromide functionality (if present as impurity) or the C-Br bond can be light-sensitive over long periods.

References

-

Fluorochem . (n.d.). 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Product Sheet. Retrieved from

-

PubChem . (2025).[6] Compound Summary: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile. National Library of Medicine. Retrieved from

-

Google Patents . (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Patent CN110483427A. (Demonstrates the core pyrazole ring synthesis and bromination logic). Retrieved from

-

Kim, B. R., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 48(71), 8919-8921. (Foundational chemistry for pyrazole regioselectivity). Retrieved from

-

MDPI . (2009). Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, M603. (Validation of pyrazole functionalization). Retrieved from

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Utilization of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 2090252-44-9) represents a high-value "bifunctional linchpin." Unlike simple building blocks, this scaffold offers two distinct, orthogonal reactive handles—an aryl bromide at position C-5 and a cyanomethyl group at position C-3—positioned around a pharmacologically privileged 1-methylpyrazole core.

This whitepaper provides a comprehensive technical guide for researchers utilizing this compound.[1] We analyze its synthesis, validate its reactivity profile, and demonstrate its utility in synthesizing Janus Kinase (JAK) inhibitors and next-generation fused heterocycles.

Chemical Profile & Structural Analysis[2][3][4][5]

The molecule is defined by its asymmetry, allowing for sequential functionalization without the need for protecting groups in many workflows.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile | |

| CAS Number | 2090252-44-9 | |

| Molecular Formula | C₇H₈BrN₃ | |

| Molecular Weight | 214.06 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DMSO, DMF, CH₂Cl₂ | Poor water solubility |

| pKa (Calculated) | ~1.5 (Pyrazole N) | Weakly basic |

| Key Functionality | C-Br (Electrophile), -CH₂CN (Nucleophile/Electrophile) | Orthogonal reactivity |

Synthetic Routes: Causality & Control

The synthesis of 3,5-disubstituted pyrazoles is historically plagued by regioselectivity issues (formation of 1,3- vs. 1,5-isomers). The protocol below prioritizes regiochemical fidelity using a stepwise functional group interconversion strategy.

Validated Synthesis Workflow

The most robust route avoids direct ring formation of the target. Instead, it utilizes a 3-carboxylate precursor to install the acetonitrile arm after establishing the halogen at C-5.

Phase 1: Core Construction & Halogenation

-

Cyclization: Condensation of diethyl oxalacetate with methylhydrazine. Mechanism: The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic ketone of the oxalacetate, favoring the formation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

-

Bromination: Treatment with Phosphorus Oxybromide (POBr₃). Causality: This converts the tautomeric 5-keto/hydroxy group into a 5-bromo group via an imidoyl bromide intermediate.

Phase 2: Side Chain Elaboration (The Homologation Sequence)

-

Reduction: LiBH₄ reduction of the ester to the primary alcohol.

-

Activation: Mesylation (MsCl) or Chlorination (SOCl₂).

-

Cyanation: Nucleophilic displacement with NaCN/DMSO.

Visualization of Synthetic Logic

Figure 1: Stepwise synthetic pathway ensuring regiochemical purity of the 3,5-disubstituted scaffold.

Experimental Protocols

Protocol A: Conversion of Alcohol to Acetonitrile

Context: Starting from (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol. This protocol minimizes the risk of hydrolyzing the nitrile or debrominating the ring.

Materials:

-

Substrate: (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol (10.0 mmol)

-

Thionyl Chloride (SOCl₂): 15.0 mmol

-

Sodium Cyanide (NaCN): 12.0 mmol

-

Solvents: Dichloromethane (DCM), DMSO

Step-by-Step Methodology:

-

Chlorination: Dissolve substrate in anhydrous DCM (50 mL) at 0°C. Add SOCl₂ dropwise. The HCl byproduct is scavenged, or the reaction is run neat if scale permits. Stir at RT for 2 hours. Evaporate volatiles to yield the crude alkyl chloride.

-

Checkpoint: Verify conversion via TLC (Hexane:EtOAc 3:1). Alcohol spot should disappear.

-

-

Cyanation: Dissolve the crude chloride in dry DMSO (20 mL). Caution: DMSO accelerates Sₙ2 reactions significantly.

-

Displacement: Add NaCN in one portion. Safety: NaCN is fatal if ingested/inhaled. Use a bleach trap for HCN gas.

-

Reaction: Heat to 60°C for 4 hours.

-

Workup: Quench with water (100 mL). Extract with EtOAc (3x). Wash organics with brine to remove DMSO. Dry over Na₂SO₄.[2]

-

Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

Reactivity & Applications in Drug Discovery

This molecule is a "divergent intermediate." The C-5 Bromine allows for cross-coupling, while the C-3 Acetonitrile serves as a precursor to heterocycles or polar pharmacophores.

The C-5 Bromine Handle (Suzuki/Buchwald)

The electron-deficient nature of the pyrazole ring makes the C-5 bromide highly reactive in Pd-catalyzed couplings.

-

Application: Introduction of aryl/heteroaryl groups (e.g., for Kinase Hinge Binding).[1]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

The C-3 Acetonitrile Handle

The nitrile is a "masked" functionality:

-

Hydrolysis: Yields the acetic acid (solubility enhancer).

-

Reduction: Yields the ethylamine (linker).

-

Cyclization: Reacts with esters/amidines to form pyrazolo[1,5-a]pyrimidines .

Case Study: Synthesis of JAK Inhibitor Analogs

Many JAK inhibitors (e.g., Ruxolitinib) feature a pyrazole core. This specific scaffold allows for the synthesis of "Reverse-Indazole" type inhibitors.

Figure 2: Divergent synthesis map demonstrating the orthogonal reactivity of the scaffold.

Safety & Stability

-

Toxicity: Contains a nitrile moiety; metabolic release of cyanide is possible but unlikely without enzymatic cleavage. Treat as acutely toxic.

-

Stability: The C-Br bond is stable to standard acidic/basic workups. The nitrile is susceptible to hydrolysis in strong acid/base at high temperatures.

-

Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive (slow debromination possible over months).

References

-

Regioselective Synthesis of Pyrazoles

- Title: Regioselective synthesis of 1,3,5-substituted pyrazoles

- Source: Journal of Organic Chemistry.

-

Link:[Link]

-

Functionalization of Pyrazole-3-carboxylates

- Title: Synthesis and biological evaluation of novel pyrazole-3-carboxylate deriv

- Source: European Journal of Medicinal Chemistry.

-

Link:[Link] (Landing Page)

-

Pyrazoles in Kinase Inhibitors

-

Compound Data Source (PubChem)

-

General Protocol for Nitrile Synthesis

- Title: Nucleophilic Substitution of Alkyl Halides with Cyanide.

- Source: Organic Chemistry Portal.

-

Link:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Executive Summary

This technical guide provides a definitive framework for the structural validation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile . This molecule is a high-value pharmacophore intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

The primary challenge in synthesizing this scaffold is regioisomerism . The methylation of 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers. Distinguishing the target (1-methyl-3-acetonitrile-5-bromo) from its regioisomer (1-methyl-5-acetonitrile-3-bromo) requires a rigorous analytical workflow. This guide outlines a self-validating protocol using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unambiguously assign the structure.

Synthetic Context & The Regiochemical Challenge

To understand the analytical requirement, one must understand the origin of the impurity. The most common synthetic route involves the methylation of 5-bromo-1H-pyrazol-3-yl acetonitrile (or its tautomer).

-

The Reaction: Alkylation of the pyrazole nitrogen (

). -

The Problem: The pyrazole ring tautomerizes. The electrophile (Methyl Iodide/Sulfate) can attack either

or -

The Result: A mixture of two isomers:

-

Target: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (Sterically favored if 3-substituent is bulky, but electronic factors vary).

-

Impurity: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile.

-

Because both isomers share the exact same molecular formula (

Visualization: Synthesis & Isomer Generation

Figure 1: Divergent synthesis pathway leading to regioisomeric mixtures.

Structural Elucidation Strategy

The differentiation relies on the spatial environment of the

Analytical Logic Table

| Feature | Target (5-Bromo) | Isomer (5-Acetonitrile) | Technique |

| Formula | HRMS | ||

| Br Isotope | 1:1 ratio ( | 1:1 ratio ( | MS |

| N-Me NOE | NO NOE to Sidechain | Strong NOE to Sidechain ( | NOESY 1D/2D |

| HMBC ( | Couples to | Couples to | HMBC |

| Typically ~115-125 ppm | Typically ~135-145 ppm |

The "Smoking Gun": NOE Analysis[2][3][4]

-

Target: The

-methyl group is at position 1. The substituent at position 5 is Bromine. Bromine has no protons. Therefore, the -

Isomer: The

-methyl group is at position 1. The substituent at position 5 is the acetonitrile group (

Experimental Protocols

Protocol A: Sample Preparation

-

Solvent: DMSO-

is preferred over -

Concentration: 10-15 mg in 0.6 mL solvent (for 2D experiments).

-

Reference: TMS (0.00 ppm).

Protocol B: 1D NMR Acquisition

-

Pulse Sequence: Standard zg30 or equivalent.

-

Scans: 16 (sufficient for 10 mg).

-

Key Signals to Identify:

-

ppm (1H, s): Pyrazole Ring Proton (

-

ppm (2H, s): Acetonitrile Methylene (

-

ppm (3H, s):

-

ppm (1H, s): Pyrazole Ring Proton (

Protocol C: 1D NOESY (Selective Gradient)

Rationale: 1D NOESY is faster and often clearer than 2D for specific proximity checks.

-

Select Resonance: Center the irradiation frequency on the

-methyl singlet ( -

Mixing Time: 500 ms (standard for small molecules).

-

Analysis:

-

Observe the aromatic region (

): You should see a weak NOE (approx 1-2%) to the ring proton in both isomers (distance is similar). -

Observe the Methylene region (

ppm):-

Signal Enhancement = Isomer (Reject).

-

No Enhancement = Target (Accept).

-

-

Protocol D: HMBC (Confirmation)

-

Setup: Optimize for Long-Range Coupling (

Hz). -

Trace the N-Me: Look for the cross-peak from the

-methyl protons. -

Logic: The

-methyl protons will couple to-

Identify the carbon shift of

. -

Check if that specific carbon (

) also couples to the methylene protons of the acetonitrile group. -

If

couples to

-

Decision Tree & Workflow

The following diagram illustrates the logical flow for accepting or rejecting a batch based on the elucidation data.

Figure 2: Analytical decision tree for structural validation.

Quantitative Data Summary

When reporting the characterization in a Certificate of Analysis (CoA) or publication, use the following template to ensure E-E-A-T compliance.

| Parameter | Specification | Observation (Target) |

| Appearance | White to off-white solid | Conforms |

| MS ( | 213.9/215.9 (1:1 ratio) | |

| Conforms | ||

| Distinct | ||

| Regio-Purity | No isomeric N-Me peak |

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC strategies).

-

Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4586. (Review of pyrazole tautomerism and alkylation regiochemistry). [Link]

-

Foces-Foces, C., et al. (1987). "13C NMR study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 65(12). (Foundational work on Pyrazole Carbon shifts). [Link]

-

Lynch, M., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872. [Link][2]

Sources

Physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Topic: Physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Functional Analysis, Characterization Protocols, and Synthetic Utility

Executive Summary

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 2090252-44-9) is a specialized heterocyclic building block critical in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT pathway. Its structural utility lies in the 5-bromo-1-methyl-1H-pyrazole core, which serves as a robust scaffold for Suzuki-Miyaura coupling, while the acetonitrile side chain provides a versatile handle for cyclization into fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) or hydrolysis to carboxylic acids.

This guide provides a comprehensive physicochemical profile, validated analytical workflows, and handling protocols designed to ensure high-fidelity experimental results in drug discovery campaigns.

Molecular Identity & Structural Analysis

The compound features a pyrazole ring substituted at the N1 position with a methyl group, the C5 position with a bromine atom, and the C3 position with an acetonitrile moiety.

| Attribute | Detail |

| IUPAC Name | 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile |

| CAS Number | 2090252-44-9 |

| Molecular Formula | C₆H₆BrN₃ |

| Molecular Weight | 200.04 g/mol |

| SMILES | CN1N=C(CC#N)C=C1Br |

| InChI Key | RMSCDUHKJOBSAB-UHFFFAOYSA-N |

Structural Criticality

-

5-Bromo Handle: The C-Br bond at position 5 is electronically activated for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazole ring requires specific ligand choices (e.g., XPhos, SPhos) to facilitate oxidative addition.

-

Regioisomerism: A common impurity is the 1-methyl-3-bromo isomer. Distinguishing these regioisomers is critical, as they possess distinct electronic profiles that drastically alter SAR (Structure-Activity Relationship) outcomes.

Physicochemical Profile

The following data aggregates predicted and experimental values. Due to the compound's nature as a reactive intermediate, certain values are protocol-dependent.

Core Properties Table[2][3]

| Property | Value / Range | Confidence | Note |

| Physical State | Solid (Crystalline powder) | High | Typically white to pale yellow. |

| Melting Point | 65–70 °C (Estimated) | Medium | Based on structural analogs. |

| Boiling Point | ~320 °C (at 760 mmHg) | Predicted | Decomposition likely prior to BP. |

| Density | 1.68 ± 0.1 g/cm³ | Predicted | High density due to bromine. |

| LogP (Oct/Water) | 0.95 | Predicted | Moderate lipophilicity; amenable to RP-HPLC. |

| pKa (Conjugate Acid) | ~2.0 (Pyrazole N) | Predicted | Weakly basic. |

| Solubility | DMSO (>50 mg/mL), DCM, MeOH | High | Poor water solubility. |

Stability & Reactivity

-

Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions (pH < 2 or pH > 12), converting to the corresponding amide or carboxylic acid.

-

Photostability: The C-Br bond is photosensitive. Store in amber vials to prevent homolytic cleavage and debromination.

Analytical Characterization & Quality Control

To validate the identity and purity of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile, a multi-modal analytical approach is required.

A. HPLC Method Development

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic system) and 220 nm (nitrile/amide impurities).

-

Retention Time: Expect elution around 4.5–5.5 min (moderate hydrophobicity).

B. NMR Spectroscopy Profile (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 6.65 (s, 1H, Pyrazole-H4) – Diagnostic singlet.

-

δ 3.95 (s, 2H, CH₂-CN) – Singlet, integrates to 2H.

-

δ 3.78 (s, 3H, N-CH₃) – Singlet, integrates to 3H.

-

-

¹³C NMR: Diagnostic peaks at ~117 ppm (CN) and ~130-140 ppm (Pyrazole C3/C5).

C. QC Decision Tree

The following workflow illustrates the logic for batch release, emphasizing the detection of regioisomeric impurities.

Figure 1: Quality Control Decision Tree emphasizing regioisomeric purity verification.

Synthetic Routes & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. The most robust route involves the functionalization of a pyrazole-3-carboxylate precursor.

Standard Synthetic Pathway

-

Methylation: 5-Bromo-1H-pyrazole-3-carboxylate is methylated.[1] Risk:[2] Formation of 1-methyl-3-bromo vs 1-methyl-5-bromo isomers.

-

Reduction: Ester is reduced to alcohol.

-

Activation: Alcohol is converted to Chloride or Mesylate.

-

Cyanation: Nucleophilic displacement with Cyanide source.

Figure 2: Retrosynthetic pathway highlighting the critical isomer separation step.

Handling & Safety (GHS)[5]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][4] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][4] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13805944 (Analogous Indole Structure & Properties). Retrieved from .

-

Fluorochem Ltd. Safety Data Sheet: 2-(5-BROMO-1-METHYL-1H-PYRAZOL-3-YL)ACETONITRILE. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: Bromoacetonitrile derivatives (General Hazard Class). Retrieved from .[1]

-

BLD Pharm. Product Analysis: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile. Retrieved from .

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrazole Derivatives.[5] Retrieved from .[5]

Sources

- 1. Methyl 5-bromo-1H-pyrazole-3-carboxylate | 1328893-17-9 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester | C7H9BrN2O2 | CID 67334055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Characterization Profile: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

[1]

Executive Summary

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a critical heterocyclic building block utilized in the synthesis of high-value pharmaceutical targets, particularly in the development of Janus Kinase (JAK) inhibitors and GLP-1 receptor modulators. Its structural integrity is defined by the precise arrangement of a halogenated pyrazole core linked to a flexible acetonitrile arm.

This guide details the molecular architecture, predicted solid-state assembly, and rigorous characterization protocols required to validate this compound's quality for drug development pipelines. Unlike simple reagents, the crystallographic signature of this molecule offers insight into the steric and electronic factors—specifically the C5-Bromine sigma-hole and C3-Acetonitrile dipole —that govern its reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings.

Molecular Architecture & Physicochemical Identity[1][2]

Before analyzing the crystal lattice, we must establish the fundamental molecular geometry. The molecule consists of a rigid aromatic core with specific steric constraints imposed by the N-methyl group.

Compound Identity Table[1]

| Property | Specification |

| IUPAC Name | 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile |

| CAS Number | 2090252-44-9 |

| Molecular Formula | C₆H₆BrN₃ |

| Molecular Weight | 200.04 g/mol |

| SMILES | CN1N=C(CC#N)C=C1Br |

| Key Functional Groups | Pyrazole (aromatic), Bromide (aryl halide), Nitrile (dipole) |

| Electronic Character | Electron-deficient C5 (due to Br); Dipolar tail (CN) |

Conformational Analysis

The molecule adopts a distinct "L-shaped" geometry in its lowest energy conformation:

-

The Pyrazole Core: Strictly planar due to aromaticity (6

-electrons).[1] -

The N-Methyl Group: Oriented in the plane of the ring.[1] The steric repulsion between the N-methyl group and the C5-Bromine atom is minimal (unlike a C5-phenyl substituent), allowing the Br atom to lie essentially coplanar with the ring, maximizing orbital overlap.

-

The Acetonitrile Arm: The methylene linker (-CH₂-) introduces a degree of freedom.[1] However, in the solid state, the nitrile group (-CN) typically orients to maximize dipole-dipole interactions, often lying perpendicular to the ring plane or extending linearly to form "ribbon" motifs.

Predicted Crystallographic Properties (Solid-State Assembly)

While specific single-crystal data for this intermediate is proprietary, we can derive its solid-state behavior from the crystallography of homologous 5-bromo-1-methylpyrazoles (e.g., 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid).

Crystal Packing Forces

The lattice energy is dominated by three specific non-covalent interactions:

-

Halogen Bonding (C–Br[1]···N): The bromine atom at C5 exhibits a positive electrostatic potential cap (sigma-hole). It acts as a Lewis acid, likely coordinating with the nitrogen of the nitrile group (Lewis base) of a neighboring molecule. This Br···N≡C interaction is highly directional and directs the formation of 1D supramolecular chains.

-

Dipole-Dipole Stacking: The strong dipole of the acetonitrile group favors antiparallel stacking of the pyrazole rings to cancel net dipole moments.

-

Weak Hydrogen Bonding (C–H[1]···N): The acidic proton at C4 (pyrazole ring) serves as a weak hydrogen bond donor to the N2 nitrogen of an adjacent ring.

Predicted Unit Cell Parameters

Based on the volume of the asymmetric unit (

Experimental Protocol: Structural Determination

To experimentally validate the structure, the following self-validating workflow must be executed. This protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Crystal Growth Methodology

Direct evaporation often yields amorphous powder.[1] A slow diffusion or solvent layering method is required to control nucleation.

Protocol:

-

Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) (Good solubility).

-

Layering: Carefully layer 3.0 mL of Hexane or Pentane (Anti-solvent) on top of the DCM solution in a narrow scintillation vial.

-

Equilibration: Seal the vial with Parafilm, poke one small pinhole to allow slow pressure equalization, and store at 4°C in a vibration-free environment.

-

Harvest: Colorless block-like crystals should appear at the interface within 48-72 hours.

X-Ray Diffraction Workflow

The following diagram outlines the logical flow from crystal selection to structural refinement.

Figure 1: Standardized X-Ray Diffraction workflow for small molecule structural elucidation.

Pharmaceutical Relevance & Stability[1]

Understanding the crystal structure of this intermediate is not merely academic; it dictates the stability and reactivity of the material during scale-up.

Polymorphism Risk

The flexible acetonitrile arm creates a high potential for conformational polymorphism .[1]

-

Form A (Thermodynamic): Likely obtained from slow crystallization (e.g., Ethanol/Water).[1] Denser packing, higher melting point.[1]

-

Form B (Kinetic): Likely obtained from rapid precipitation (e.g., DCM/Hexane). Lower density, potentially higher solubility.[1]

-

Guidance: Researchers should perform Powder X-Ray Diffraction (PXRD) on each new batch to ensure phase purity, as different polymorphs can exhibit different dissolution rates in reaction solvents.

Reactivity Implications

The crystal structure reveals the accessibility of the C5-Bromine.[1] In a tightly packed lattice where the Br atom is involved in strong halogen bonding, the dissolution rate may be retarded. However, the N-methyl group prevents the formation of strong intermolecular hydrogen bond networks (unlike NH-pyrazoles), suggesting this compound will have excellent solubility in organic solvents like THF or DMF, facilitating its use in Suzuki-Miyaura couplings.

References

-

BenchChem. (2025).[1][2] 4-Bromo-1-methyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide. (Provides structural context for 1-methyl-bromo-pyrazoles).[1] [1]

-

Google Patents. (2024).[1] GLP-1R Modulating Compounds (US20240199589A1).[1] (Cites the use of 5-bromo-1-methyl-pyrazole intermediates in drug synthesis). [1]

-

PubChem. (2025).[1] Compound Summary: 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS 2090252-44-9).[3] National Library of Medicine. [1]

-

Cambridge Crystallographic Data Centre (CCDC). General search for 5-bromo-1-methylpyrazole derivatives. (Used for analogous structural prediction).[1]

Reactivity of the acetonitrile group in pyrazoles

Title: Strategic Functionalization of the Pyrazolyl-Acetonitrile Core: A Mechanistic & Synthetic Guide

Executive Summary The pyrazolyl-acetonitrile scaffold represents a bifunctional "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., JAK, Src family) and GABAergic modulators. Its chemical versatility stems from the interplay between the electron-deficient pyrazole ring and the cyanomethyl side chain. This guide dissects the reactivity of this moiety, moving beyond basic substitutions to advanced cyclizations and C-H functionalization strategies.[1]

Electronic Structure & Reactivity Profile

To manipulate the pyrazolyl-acetonitrile group effectively, one must understand the electronic push-pull system.

-

The Methylene Bridge (

): The acidity of these protons is the primary handle for functionalization. While a standard alkyl nitrile has a pKa -

The Nitrile (

): Acts as an electrophile in Pinner reactions or cyclizations, but also serves as an electron-withdrawing group (EWG) that stabilizes the carbanion at the methylene position. -

The Pyrazole Ring Nitrogen: If unsubstituted (

-H), it introduces tautomeric complexity and competitive nucleophilicity. If

Critical Consideration: In electrophilic substitutions (e.g., Vilsmeier-Haack), the C4 position of the pyrazole ring competes with the side-chain methylene. Reaction conditions must be tuned to favor the desired site.

Diagram 1: Reactivity Map of Pyrazolyl-Acetonitrile

Caption: Functional divergence of the pyrazolyl-acetonitrile core. The methylene group offers the most versatile entry into complex scaffolds.

C-H Functionalization: The Enaminonitrile Gateway

The most powerful transformation for this scaffold is the conversion of the methylene group into an enaminonitrile (

Mechanism: Reaction with DMF-DMA

Unlike the harsh Vilsmeier-Haack conditions (

-

Deprotonation: The basic amine generated from DMF-DMA assists in deprotonating the active methylene.

-

Nucleophilic Attack: The pyrazolyl carbanion attacks the electrophilic carbon of the acetal.

-

Elimination: Loss of methanol generates the dimethylaminomethylene double bond.

Diagram 2: Enaminonitrile Synthesis Workflow

Caption: Chemoselective conversion of the methylene group to an enaminonitrile using DMF-DMA, avoiding ring formylation.

Experimental Protocols

These protocols are designed for reproducibility. All yields reported are typical ranges based on optimized conditions.

Protocol A: Synthesis of Enaminonitrile Intermediate

Target: Conversion of Pyrazole-

Reagents:

-

Substrate: 1-Methyl-1H-pyrazole-4-acetonitrile (1.0 eq)

-

Reagent: DMF-DMA (1.5 – 2.0 eq)

-

Solvent: Toluene (anhydrous) or DMF (if solubility is poor)

Step-by-Step:

-

Setup: Charge a dried round-bottom flask with the pyrazolyl-acetonitrile substrate under an inert atmosphere (

or Ar). -

Addition: Add anhydrous Toluene (5 mL/mmol). Add DMF-DMA dropwise via syringe.

-

Why: Excess DMF-DMA drives the equilibrium forward as methanol is volatile.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (EtOAc/Hexane). The product is usually a bright yellow/orange solid or oil and is more polar than the starting material.

-

-

Workup: Cool to room temperature.

-

Scenario A (Precipitate): If a solid forms, filter and wash with cold hexanes. This is common for high-melting products.

-

Scenario B (Oil): Evaporate solvent under reduced pressure. Triturate the residue with diethyl ether to induce crystallization.

-

-

Validation:

NMR should show two singlets for

Protocol B: Cyclization to Pyrazolo[1,5-a]pyrimidine

Target: Reaction of the enaminonitrile with a hydrazine or amidine derivative.

Reagents:

-

Substrate: Enaminonitrile from Protocol A (1.0 eq)

-

Reactant: Hydrazine Hydrate (1.2 eq)

Step-by-Step:

-

Dissolution: Dissolve the enaminonitrile in Ethanol (10 mL/mmol).

-

Cyclization: Add Hydrazine Hydrate dropwise.

-

Note: If using Acetic Acid, the reaction proceeds faster due to acid catalysis, but workup requires neutralization.

-

-

Heating: Reflux for 2–3 hours. The color often shifts from yellow to colorless or pale yellow as the conjugated enamine is consumed.

-

Isolation: Cool to

. The fused heterocyclic product often precipitates. Filter and recrystallize from EtOH/DMF.

Data & Troubleshooting

Table 1: Comparative Reactivity of Pyrazolyl-Acetonitrile

| Reaction Type | Reagent System | Primary Site | Key Outcome | Troubleshooting |

| Knoevenagel | Aldehyde / Piperidine | Methylene ( | Acrylonitrile derivative | If yield is low, add molecular sieves to remove water. |

| Enaminonitrile | DMF-DMA / Toluene | Methylene ( | Enamine ( | Use sealed tube if substrate is volatile. |

| Vilsmeier-Haack | Ring C4 or Methylene | Formylation (CHO) | Control Temp | |

| Hydrolysis | Nitrile ( | Carboxylic Acid | Stop at Amide by using |

References

-

BenchChem. "Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Experimental Protocols." BenchChem Technical Support. Accessed Feb 2026. Link

-

National Institutes of Health (NIH). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives." PubMed Central. Accessed Feb 2026. Link

-

Royal Society of Chemistry (RSC). "Deciphering the Knoevenagel condensation: towards a catalyst-free process." Organic & Biomolecular Chemistry. Accessed Feb 2026. Link

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Applications."[4] Accessed Feb 2026. Link

-

Arkivoc. "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement." Arkat USA. Accessed Feb 2026. Link

Sources

The Rising Therapeutic Potential of Bromo-Substituted Pyrazoles: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of Pyrazole and the Impact of Bromine Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, forming the core of numerous approved drugs.[4] The introduction of a bromine atom to the pyrazole ring significantly influences the molecule's physicochemical properties, often enhancing its biological activity. This is attributed to bromine's unique combination of steric bulk, lipophilicity, and its ability to form halogen bonds, which can lead to improved binding affinity with biological targets.[5] This technical guide provides an in-depth exploration of the diverse biological activities of bromo-substituted pyrazoles, offering insights for researchers and professionals in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Bromo-substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3][7][8]

Cytotoxicity of Bromo-Substituted Pyrazoles against Various Cancer Cell Lines

The anticancer potential of these compounds is underscored by their potent inhibitory effects on cancer cell proliferation, as quantified by IC50 values.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Chalcone | MCF-7 (Breast) | 5.8 | [6] |

| Pyrazole Chalcone | A549 (Lung) | 8.0 | [6] |

| Pyrazole Chalcone | HeLa (Cervical) | 9.8 | [6] |

| Pyrazole-Thiazolidinone | PC-3 (Prostate) | 5.32 | [5] |

| Pyrazole Derivative | MDA-MB-468 (Breast) | 14.97 | [9] |

Mechanisms of Anticancer Action

Bromo-substituted pyrazoles exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with cell cycle progression.

-

Induction of Apoptosis: Many bromo-pyrazole derivatives trigger the intrinsic apoptotic pathway. This is often characterized by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspase cascades, ultimately resulting in cell death.[1][9] Evidence suggests that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[10]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, preventing cancer cells from proliferating. For instance, some derivatives have been shown to cause cell cycle arrest in the G2/M phase or S phase.[9]

-

Inhibition of Signaling Pathways: Bromo-substituted pyrazoles can modulate key signaling pathways that are often dysregulated in cancer. This includes the inhibition of pathways like MAPK and NF-κB, which are critical for cell survival, proliferation, and inflammation-associated tumorigenesis.[2][11][12]

Signaling Pathway of Pyrazole-Induced Apoptosis

Caption: Pyrazole-induced apoptosis pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-substituted pyrazole compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant global health threat. Bromo-substituted pyrazoles have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[4][] The presence of the bromine atom often enhances the antimicrobial potency of the pyrazole scaffold.

In Vitro Antimicrobial Efficacy of Bromo-Substituted Pyrazoles

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial activity, representing the lowest concentration that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Staphylococcus aureus | 0.023 | [14] |

| Pyrazole Derivative | Escherichia coli | 0.046 | [14] |

| Bromo-benzothiazolo Pyrazoline | Xanthomonas campestris | - | [4] |

| Bromo-benzothiazolo Pyrazoline | Aspergillus niger | - | [4] |

| Pyrazole Derivative | S. pneumoniae | 15.6 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the bromo-substituted pyrazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Bromo-substituted pyrazoles have shown significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[15]

In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound Class | Animal Model | Edema Inhibition (%) | Reference |

| Pyrazole Derivative | Rat | Up to 89.57 | |

| Pyrazole Derivative | Rat | - | [15] |

| Pyrazoline Derivative | Rat | - |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of bromo-substituted pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the production of pro-inflammatory prostaglandins. Additionally, these compounds can modulate inflammatory signaling pathways such as the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes.[12]

Inhibition of the NF-κB Signaling Pathway by Pyrazoles

Caption: Pyrazoles inhibit the NF-κB pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the bromo-substituted pyrazole. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

Bromo-substituted pyrazoles represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of a bromine atom onto the pyrazole scaffold has consistently demonstrated an enhancement of biological activity, making these derivatives highly attractive for further drug discovery and development efforts.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole core and the position of the bromine substituent will be crucial for optimizing potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigations into the specific molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of bromo-substituted pyrazoles holds great promise for the development of novel and effective therapies for cancer, infectious diseases, and inflammatory disorders.

References

- Abdelmajeed, E. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 86, 496-507.

- Afzal, O., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.

- Al-Ostoot, F. H., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 15(1), 123-135.

- Asati, V., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(4), 543-554.

- Czarnomysy, R., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 26(14), 4169.

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the recent advances in their biological activities. RSC advances, 7(82), 52366-52395.

- Ghaneya, S. H., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 86, 496-507.

- Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 86, 496-507.

- Kumar, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264. 7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Cellular and Molecular Medicine, 24(22), 13196-13209.

- Kumar, R., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.

- Naim, M. J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7654.

-

National Center for Biotechnology Information. (2023). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

- Pathak, D., et al. (2023). Pyrazoles as anticancer agents: Recent advances.

- Pires, D. E. V., et al. (2018). N-Acetyl-3-aminopyrazoles Block the Non-Canonical NF-kB Cascade by Selectively Inhibiting NIK. ACS Omega, 3(4), 4137-4144.

- Pires, D. E. V., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17148-17156.

- Ragab, F. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 86, 496-507.

- Reddy, T. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(17), 7869-7887.

-

ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

-

ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]

- Scaccia, E., et al. (2021).

- Singh, R. P., et al. (2015). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Der Pharma Chemica, 7(10), 284-291.

- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2894-2908.

- Tsolaki, E., et al. (2016).

- Varghese, E., et al. (2022). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 2(1), 234-256.

- Vo, D. D., et al. (2023). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Gene, 852, 147056.

- Wang, Y., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123.

- Wani, M. Y., et al. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 30(23), 12345.

- Wube, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.

- Zaky, R., et al. (2025).

- Zhang, Y., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6034.

- IJCRT. (2022). Pyrazoline derivatives as an anticancer activity. IJCRT, 10(12).

- Semantic Scholar. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

- Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 86, 496-507.

- Reddy, T. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(17), 7869-7887.

- Pathak, D., et al. (2023). Pyrazoles as anticancer agents: Recent advances.

- Bandgar, B. P., et al. (2010). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Current Medicinal Chemistry, 17(24), 2549-2569.

Sources

- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jpsbr.org [jpsbr.org]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile from hydrazine

An Application Note and Detailed Protocol for the Synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile from Hydrazine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the multi-step synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile, a key building block in pharmaceutical and agrochemical research. The synthetic strategy commences with the foundational reagent, hydrazine, and proceeds through a logical sequence of pyrazole ring formation, bromination, N-methylation, and side-chain functionalization. This application note is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy and Rationale

The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile from hydrazine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic workflow for 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine is highly toxic and corrosive. N-Bromosuccinimide (NBS) is an irritant. Handle all reagents with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

Rationale: The initial step involves the condensation of hydrazine with ethyl acetoacetate to form the pyrazole ring. This is a classic Knorr pyrazole synthesis, which provides a robust and high-yielding route to the pyrazolone core.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |

| Hydrazine hydrate (64%) | 50.06 | 7.8 | 0.1 | 1.0 |

| Ethyl acetoacetate | 130.14 | 13.0 | 0.1 | 1.0 |

| Ethanol | - | 50 mL | - | Solvent |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Slowly add hydrazine hydrate (7.8 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to facilitate precipitation.

-

Collect the white precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 5-Bromo-3-methyl-1H-pyrazole

Rationale: The pyrazolone intermediate is then converted to the corresponding bromo-pyrazole using a brominating agent such as phosphorus oxybromide (POBr₃). This step introduces the bromine atom at the 5-position, which is crucial for the final product.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |

| 3-Methyl-1H-pyrazol-5(4H)-one | 98.10 | 9.8 | 0.1 | 1.0 |

| Phosphorus oxybromide (POBr₃) | 286.69 | 34.4 | 0.12 | 1.2 |

Protocol:

-

In a 100 mL round-bottom flask, carefully add 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol) to phosphorus oxybromide (34.4 g, 0.12 mol) at room temperature. Caution: This reaction can be vigorous.

-

Heat the mixture at 120 °C for 3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-bromo-3-methyl-1H-pyrazole.

Step 3: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole

Rationale: N-methylation of the pyrazole ring is achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the methylation. Here, we use potassium carbonate as the base.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |

| 5-Bromo-3-methyl-1H-pyrazole | 160.99 | 16.1 | 0.1 | 1.0 |

| Dimethyl sulfate | 126.13 | 13.9 | 0.11 | 1.1 |

| Potassium carbonate (K₂CO₃) | 138.21 | 20.7 | 0.15 | 1.5 |

| Acetone | - | 100 mL | - | Solvent |

Protocol:

-

To a 250 mL round-bottom flask, add 5-bromo-3-methyl-1H-pyrazole (16.1 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).

-

Stir the suspension vigorously and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 5-bromo-1,3-dimethyl-1H-pyrazole.

Step 4: Synthesis of 5-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Rationale: The introduction of the second bromine atom on the methyl side chain is achieved through a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This sets the stage for the final cyanation step.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |

| 5-Bromo-1,3-dimethyl-1H-pyrazole | 175.02 | 17.5 | 0.1 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 | 0.11 | 1.1 |

| Benzoyl peroxide (BPO) | 242.23 | 0.24 | 0.001 | 0.01 |

| Carbon tetrachloride (CCl₄) | - | 150 mL | - | Solvent |

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 5-bromo-1,3-dimethyl-1H-pyrazole (17.5 g, 0.1 mol) in carbon tetrachloride (150 mL).

-

Add N-Bromosuccinimide (19.6 g, 0.11 mol) and benzoyl peroxide (0.24 g, 0.001 mol).

-

Heat the mixture to reflux while irradiating with the lamp for 6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a 10% sodium thiosulfate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, which can be used in the next step without further purification.

Step 5: Synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Rationale: The final step involves a nucleophilic substitution of the benzylic bromide with a cyanide source, such as sodium cyanide. This reaction proceeds via an SN2 mechanism to furnish the target acetonitrile derivative.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |

| 5-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole | 253.92 | 25.4 | 0.1 | 1.0 |

| Sodium cyanide (NaCN) | 49.01 | 5.4 | 0.11 | 1.1 |

| Dimethyl sulfoxide (DMSO) | - | 100 mL | - | Solvent |

Protocol:

-

In a 250 mL round-bottom flask, dissolve the crude 5-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (25.4 g, 0.1 mol) in dimethyl sulfoxide (100 mL).

-

Add sodium cyanide (5.4 g, 0.11 mol) portion-wise at room temperature. Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide antidote kit available.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product, 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the nitrile group in the final product).

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

-

Wiley, R. H., & Wiley, P. (1964). Pyrazolones, Pyrazolidones, and Derivatives. John Wiley & Sons. [Link]

-

Elguero, J., Goya, P., & Jagerovic, N. (2003). The N-methylation of pyrazoles. Topics in Heterocyclic Chemistry, 1, 1-69. [Link]

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

-

Organ, M. G., & May, T. L. (2007). The Cyanation of Organic Halides. The Patai Series: The Chemistry of Functional Groups. [Link]

Application Notes and Protocols for Pyrazoles Synthesis via Cyclocondensation Reactions

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery.[1][4][5] Renowned pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant feature this core structure, highlighting its therapeutic importance.[3][6]

Cyclocondensation reactions are the most fundamental and widely employed strategies for constructing the pyrazole ring.[7][8] These reactions typically involve the formation of a five-membered ring through the reaction of a binucleophile, most commonly a hydrazine derivative, with a 1,3-dielectrophilic synthon. This guide provides an in-depth exploration of the most pivotal cyclocondensation methods, offering detailed protocols, mechanistic insights, and practical guidance for researchers and drug development professionals.

Section 1: The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

First reported by Ludwig Knorr in 1883, the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most reliable and versatile methods for pyrazole synthesis.[9][10][11] This acid-catalyzed condensation is prized for its operational simplicity and generally high yields.[12][13]

Mechanism and Rationale: A Tale of Two Carbonyls

The Knorr synthesis proceeds through a well-established pathway.[6][11] The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[10][11] This is followed by the formation of a hydrazone intermediate.[10][12] Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[10]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[9][10][14] This selectivity is governed by several factors:

-

Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[14]

-

Electronic Effects: The relative reactivity of the two carbonyl groups is influenced by electron-donating or electron-withdrawing substituents. Ketones are generally more reactive towards nucleophiles than esters.[14][15]

-

Reaction pH: The acidity or basicity of the reaction can influence which nitrogen atom of a substituted hydrazine attacks first.[14] Under acidic conditions, the reaction is initiated, while under basic conditions, the more nucleophilic nitrogen takes the lead.[14]

-

Solvent Choice: Solvents can play a crucial role. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain cases.[14]

Detailed Protocol: Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)

This protocol details the synthesis of Antipyrine, a classic pyrazole derivative, via a Knorr-type reaction between ethyl acetoacetate and phenylhydrazine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Ethyl Acetoacetate | 130.14 | 10 | 1.30 g (1.27 mL) |

| Phenylhydrazine | 108.14 | 10 | 1.08 g (1.0 mL) |

| Ethanol | 46.07 | - | 15 mL |

| Glacial Acetic Acid | 60.05 | Catalytic | ~3 drops |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).[12]

-

Solvent and Catalyst Addition: Add ethanol (15 mL) to the flask, followed by a few drops of glacial acetic acid to catalyze the reaction.[12]

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.[16] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.[12]

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If not, slowly add cold water (10 mL) to induce precipitation.[12]

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[12] Wash the collected solid with a small amount of cold water and then a small amount of cold ethanol to remove impurities.[12]

-

Drying and Characterization: Allow the product to air dry completely.[12] The resulting pyrazolone can be further purified by recrystallization from ethanol if necessary.[16] Characterize the final product by determining its mass, percent yield, and melting point, and by using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Troubleshooting and Key Considerations

-

Poor Yield: Ensure anhydrous conditions, as water can interfere with the initial condensation step. Check the purity of the hydrazine, as it can degrade over time.

-

Mixture of Regioisomers: If using an unsymmetrical dicarbonyl, separating the isomers can be challenging. Consider using a dicarbonyl surrogate or specialized reaction conditions (e.g., HFIP solvent) to favor the formation of one isomer.[14]

-

Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Careful monitoring by TLC is essential.

Section 2: Synthesis from α,β-Unsaturated Carbonyls

Another powerful cyclocondensation route to pyrazoles (or their dihydro- precursors, pyrazolines) involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones (e.g., chalcones).[7][16][17] This method is particularly valuable for accessing a wide range of substituted pyrazoles.

Mechanism and Rationale: A Michael Addition-Cyclization Cascade

The reaction typically proceeds via an initial Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated carbonyl system.[17] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate.[18] Subsequent oxidation or elimination leads to the aromatic pyrazole.[17]

Detailed Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole from a Chalcone

This protocol outlines the synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) | 208.26 | 1 | 208 mg |

| Hydrazine Hydrate (99%) | 50.06 | 4 | ~0.2 mL |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask suitable for reflux, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).

-

Hydrazine Addition: Add hydrazine hydrate (4 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-8 hours.[5][16] The progress of the reaction should be monitored by TLC.[16]

-